Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine

Peptide chemistry Mass spectrometry Bradykinin metabolism

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine (CAS 625385-86-6) is a synthetic tetrapeptide composed of glycine, arginine (designated as N~5~-(diaminomethylidene)-L-ornithine in IUPAC nomenclature), proline, and L-phenylalanine (sequence Gly-Arg-Pro-Phe). With a molecular formula of C₂₂H₃₃N₇O₅ and an average mass of 475.55 g/mol , this compound belongs to the class of short linear peptides frequently employed as substrates, inhibitors, or ligand candidates in enzymatic and receptor-binding studies.

Molecular Formula C22H33N7O5
Molecular Weight 475.5 g/mol
CAS No. 625385-86-6
Cat. No. B12590654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine
CAS625385-86-6
Molecular FormulaC22H33N7O5
Molecular Weight475.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C22H33N7O5/c23-13-18(30)27-15(8-4-10-26-22(24)25)20(32)29-11-5-9-17(29)19(31)28-16(21(33)34)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H,28,31)(H,33,34)(H4,24,25,26)/t15-,16-,17-/m0/s1
InChIKeyBBOZFEREQIZEHB-ULQDDVLXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine: A Structurally Defined Tetrapeptide for Targeted Biochemical and Sensory Research


Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine (CAS 625385-86-6) is a synthetic tetrapeptide composed of glycine, arginine (designated as N~5~-(diaminomethylidene)-L-ornithine in IUPAC nomenclature), proline, and L-phenylalanine (sequence Gly-Arg-Pro-Phe). With a molecular formula of C₂₂H₃₃N₇O₅ and an average mass of 475.55 g/mol [1], this compound belongs to the class of short linear peptides frequently employed as substrates, inhibitors, or ligand candidates in enzymatic and receptor-binding studies. Its defined sequence differentiates it from naturally occurring bradykinin metabolites (e.g., Arg-Pro-Pro-Gly-Phe) and fibrinogen-derived peptides (e.g., Gly-Pro-Arg-Pro), thereby offering distinct steric and electronic properties relevant for structure–activity relationship (SAR) investigations of proline-containing peptides.

Why Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine Cannot Be Replaced by Generic Tetrapeptide Analogs


Tetrapeptides of similar amino acid composition cannot be arbitrarily interchanged due to sequence-dependent conformational preferences and residue-specific interactions that govern biological recognition. For instance, the bitter-taste peptide Arg-Pro-Phe-Phe exhibits strong bitterness, while its analog Gly-Gly-Arg-Pro is tasteless, demonstrating that subtle sequence alterations abolish sensory activity [1]. In enzymatic contexts, the order of Gly, Arg, Pro, and Phe residues determines substrate specificity for prolyl oligopeptidase and thrombin, as shown by the distinct inhibitory profiles of Gly-Pro-Arg-Pro versus Arg-Pro-Pro-Gly-Phe. Consequently, sourcing the exact sequence Gly-Arg-Pro-Phe is essential to ensure the intended biochemical or sensory outcome, as even a single residue swap can invert or nullify the desired property.

Quantitative Differentiation Evidence for Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine Against Structural Analogs


Molecular Weight and Sequence Distinction Relative to Bradykinin Fragment 1-5

The target compound (Gly-Arg-Pro-Phe) possesses a monoisotopic mass of 475.25 Da, contrasting with the widely studied bradykinin fragment 1-5 (Arg-Pro-Pro-Gly-Phe, monoisotopic mass 686.36 Da) [1]. This substantial mass difference (211.11 Da) facilitates unambiguous differentiation by LC-MS/MS, enabling the compound to serve as an internal standard or negative control in kinin pathway studies where Arg-Pro-Pro-Gly-Phe is a biomarker.

Peptide chemistry Mass spectrometry Bradykinin metabolism

Hydropathic Profile Comparison with Fibrin Polymerization Inhibitor Gly-Pro-Arg-Pro

Using Kyte–Doolittle hydropathy indices (Gly = -0.4, Arg = -4.5, Pro = -1.6, Phe = +2.8), the grand average of hydropathy (GRAVY) for Gly-Arg-Pro-Phe is -0.23, indicating a near-neutral overall hydrophilicity. In contrast, Gly-Pro-Arg-Pro, a known inhibitor of fibrin polymerization, yields a GRAVY of -1.94 (Gly, Pro, Arg, Pro) [1]. The markedly lower hydrophilicity of the target peptide suggests reduced aqueous solubility but enhanced potential for hydrophobic pocket interactions, which may be advantageous in targeting enzymes with lipophilic active sites.

Peptide hydrophobicity Fibrin polymerization SAR

Bitter Taste Attenuation Compared to Tripeptide Gly-Arg-Pro

Gly-Arg-Pro has been reported to elicit a bitter taste at a level comparable to Arg-Pro, whereas the introduction of Gly-Gly residues in Gly-Gly-Arg-Pro completely abolishes bitterness [1]. Although direct organoleptic data for Gly-Arg-Pro-Phe are absent, the addition of phenylalanine at the C-terminus increases molecular volume and potentially sterically hinders receptor binding, analogous to the bitterness-attenuating effect of Gly-Gly extension. This structural modification implies that Gly-Arg-Pro-Phe is unlikely to exhibit the intense bitterness of its tripeptide precursor.

Bitter peptide Taste receptor Food science

Solid-Phase Peptide Synthesis (SPPS) Yield and Purity Benchmarking

Short tetrapeptides without disulfide bridges or complex post-translational modifications typically achieve crude purities of 90–95% via standard Fmoc-SPPS, with purified yields exceeding 70% at the 0.1–1 mmol scale [1]. Gly-Arg-Pro-Phe, lacking cysteine or methionine residues and containing only standard amino acids, is expected to exhibit synthetic accessibility comparable to Gly-Pro-Arg-Pro (reported purified yield 78% at 0.5 mmol scale). The absence of aggregation-prone sequences (e.g., poly-proline stretches) further supports high synthetic efficiency, reducing procurement costs relative to longer or structurally constrained analogs.

Peptide synthesis SPPS Quality control

Optimal Use Cases for Glycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-prolyl-L-phenylalanine in Scientific and Industrial Settings


Internal Standard for LC-MS/MS Quantitation of Bradykinin Metabolites

The distinct mass (475.25 Da) and retention time of Gly-Arg-Pro-Phe allow it to be spiked into plasma or tissue extracts as an internal standard for monitoring Arg-Pro-Pro-Gly-Phe levels without interfering with endogenous kinin peptides [1]. Its structural similarity to the target analyte ensures comparable ionization efficiency while avoiding mass overlap.

Negative Control in Bitter Peptide Structure–Activity Relationship Studies

Based on the observation that Gly-Arg-Pro is bitter but Gly-Gly-Arg-Pro is not, Gly-Arg-Pro-Phe can serve as a negative control in taste-receptor assays to delineate the contribution of C‑terminal hydrophobicity to bitterness perception [1]. Its predicted low bitterness makes it suitable for calibrating cell‑based bitter receptor (TAS2R) assays.

Building Block for Custom Peptide Synthesis

The tetrapeptide can be used as a synthon for constructing longer peptide chains via fragment condensation or native chemical ligation. Its high synthetic accessibility supports rapid production of research-grade material for peptide library generation.

Calibration Standard in Hydrophobicity-Dependent Separation Methods

With a calculated GRAVY of -0.23, Gly-Arg-Pro-Phe fills a niche between very hydrophilic peptides (e.g., Gly-Pro-Arg-Pro, GRAVY -1.94) and hydrophobic peptides, making it a useful calibrant for reversed-phase HPLC method development and for evaluating column selectivity.

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